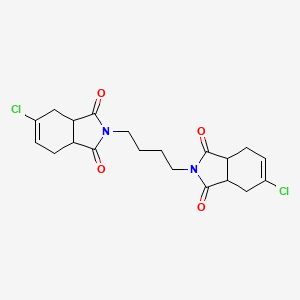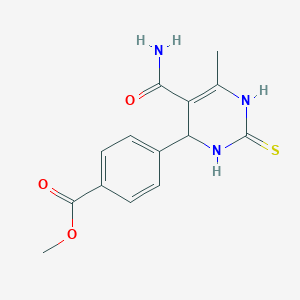
2,2'-(1,4-butanediyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
Vue d'ensemble
Description
2,2'-(1,4-butanediyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) is a useful research compound. Its molecular formula is C20H22Cl2N2O4 and its molecular weight is 425.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-(1,4-butanediyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) is 424.0956626 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-(1,4-butanediyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(1,4-butanediyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fragmentation Analysis in Mass Spectrometry
A study explored the effect of hydration and structure on the fragmentation of bis-phthalimide derivatives, including compounds with similar structures, in electron impact ionization-mass spectrometry. The research found that the alkyl chain length affects the fragmentation behavior of these compounds, which could have implications for the analysis of similar complex organic molecules in mass spectrometry (Yosefdad, Valadbeigi, & Bayat, 2020).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, with structural components resembling the target compound, demonstrated efficient luminescence sensing for environmental contaminants and pesticide removal. These findings highlight the potential for using structurally similar compounds in environmental monitoring and remediation applications (Zhao et al., 2017).
Synthesis of Bisindolines
Research on the synthesis of substituted bisindolines from the reaction of vicinal diones revealed potential pathways for creating complex organic structures, including bisindolines, which may have various applications in material science and organic synthesis (Kovach, Brennessel, & Jones, 2014).
Catalysis in Organic Synthesis
A novel ionic organocatalyst was developed for the condensation of aldehydes and 2-methylindole to synthesize bis(2-methyl-1H-indole) derivatives. This research showcases the potential catalytic applications of similar compounds in facilitating organic synthesis reactions under environmentally friendly conditions (Hosseinzadeh & Mokhtary, 2018).
Polymorphism in Organic Compounds
A study on the polymorphism of bis-hydrazone compounds provides insight into the structural versatility and potential applications of these compounds in material science and pharmaceuticals. Understanding polymorphism is crucial for the development of new materials and drugs (Dwivedi & Das, 2018).
Propriétés
IUPAC Name |
5-chloro-2-[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)butyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4/c21-11-3-5-13-15(9-11)19(27)23(17(13)25)7-1-2-8-24-18(26)14-6-4-12(22)10-16(14)20(24)28/h3-4,13-16H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEERXLCCEREQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)CCCCN3C(=O)C4CC=C(CC4C3=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B4052487.png)
![N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B4052491.png)
![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate](/img/structure/B4052493.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B4052502.png)
![6-(3-chlorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4052508.png)
![3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4052514.png)
![5-ALLYL-3-[(4-NITROBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4052516.png)
![2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4052518.png)
![N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4052537.png)
![3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4052541.png)
![2-(5-chloro-2-hydroxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4052542.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4052553.png)
![1-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4052556.png)
